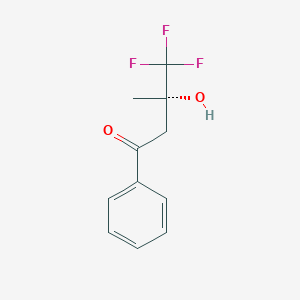
(4-Bromo-6-methylpyridin-3-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-6-methylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, featuring a bromine atom at the 4th position, a methyl group at the 6th position, and a methanamine group at the 3rd position. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methylpyridin-3-YL)methanamine typically involves the bromination of 6-methylpyridin-3-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include N-bromosuccinimide (NBS) and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(4-Bromo-6-methylpyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds .
科学的研究の応用
(4-Bromo-6-methylpyridin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic compounds and materials.
Industry: It is utilized in the synthesis of advanced materials, such as end-functional polymers through atom transfer radical polymerization and click chemistry.
作用機序
The mechanism of action of (4-Bromo-6-methylpyridin-3-YL)methanamine and its derivatives varies depending on the specific application. In medicinal chemistry, for example, its derivatives act as “biased agonists” of serotonin 5-HT1A receptors, leading to significant antidepressant-like activity. The molecular targets and pathways involved include the modulation of serotonin receptors and the subsequent signaling cascades.
類似化合物との比較
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: This compound lacks the bromine atom at the 4th position, making it less reactive in certain substitution reactions.
(2-Bromo-6-methylpyridin-4-yl)methanamine: This compound has the bromine atom at the 2nd position instead of the 4th position, leading to different reactivity and applications.
Uniqueness
(4-Bromo-6-methylpyridin-3-YL)methanamine is unique due to the presence of both the bromine and methanamine groups, which provide versatility in chemical synthesis. The bromine atom allows for selective substitution reactions, while the methanamine group offers potential for further functionalization. This combination makes it a valuable building block in the synthesis of complex organic molecules and materials.
特性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC名 |
(4-bromo-6-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,3,9H2,1H3 |
InChIキー |
JIWMNBQFEFAOKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


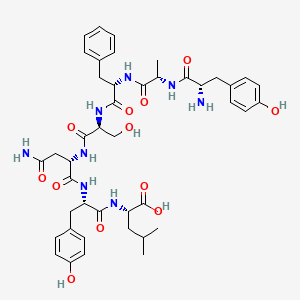
![4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B14176680.png)
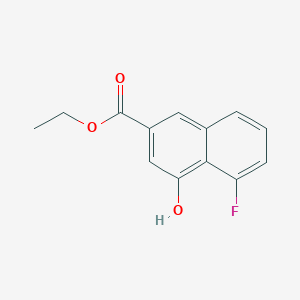
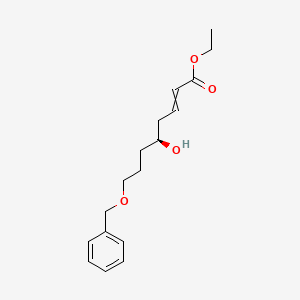

![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
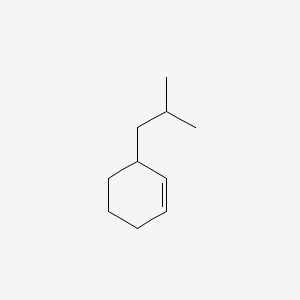
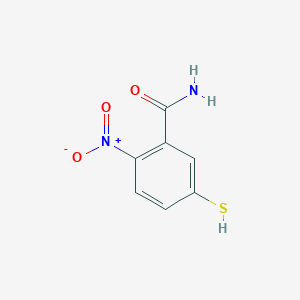
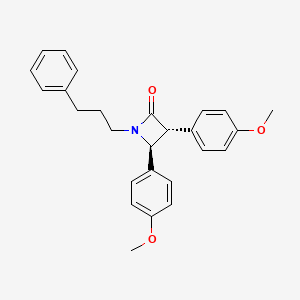
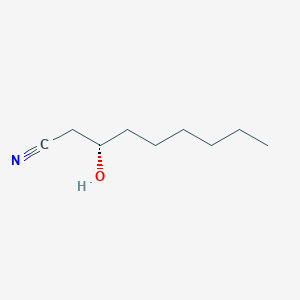
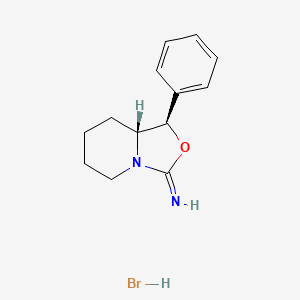
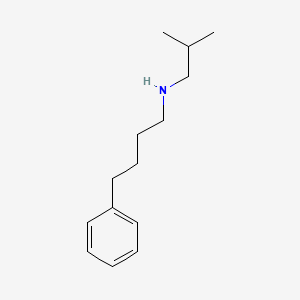
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
